molecular formula C19H25N3O5 B2407515 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide CAS No. 899730-66-6

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide

Cat. No.: B2407515
CAS No.: 899730-66-6
M. Wt: 375.425
InChI Key: POTMDKDEMQLFQE-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:

  • R1 Substituent: A 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, which incorporates a spirocyclic ketal moiety. This structure is associated with enhanced metabolic stability and solubility due to the oxygen-rich spirocyclic system .

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-13(23)21-14-5-7-15(8-6-14)22-18(25)17(24)20-11-16-12-26-19(27-16)9-3-2-4-10-19/h5-8,16H,2-4,9-12H2,1H3,(H,20,24)(H,21,23)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTMDKDEMQLFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which can be synthesized from cyclohexanone and ethylene glycol under acidic conditions . This intermediate is then reacted with appropriate reagents to introduce the oxalamide and acetamidophenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamidophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups at the acetamidophenyl moiety.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Impact on Bioactivity

  • Spirocyclic R1 Group: The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group in the target compound likely improves metabolic stability compared to purely aromatic R1 groups (e.g., 4-hydroxybenzoylphenyl in Compound 16). Spirocyclic systems are known to reduce oxidative degradation in vivo .
  • Acetamidophenyl vs. This may enhance binding to polar enzyme active sites or receptors.

Functional Divergence

  • While Compounds 16–18 and the target compound are hypothesized to target enzymes (e.g., cytochrome P450), Compound S336 exemplifies the oxalamide scaffold’s versatility, acting as a flavor-enhancing agonist for the TAS1R1/TAS1R3 receptor .

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • CAS Registry Number : 18583880

The structure consists of a dioxaspirodecane moiety linked to an acetamidophenyl group via an oxalamide bond. This unique configuration may contribute to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, oxalamides have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs suggest potential efficacy against microbial infections.

Anti-inflammatory Properties

Compounds containing dioxaspiro structures are often evaluated for anti-inflammatory effects. For example, related oxalamide derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX . These pathways are crucial in mediating inflammatory responses, indicating that this compound may possess similar anti-inflammatory properties.

Anticancer Activity

The anticancer potential of oxalamides has been explored in various studies. Compounds with similar scaffolds have been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways such as PI3K/Akt and MAPK . The presence of the acetamidophenyl group may enhance this activity by improving binding affinity to cancer-specific targets.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymes : By targeting specific enzymes involved in inflammation and cell proliferation.
  • Interaction with Receptors : Binding to receptors such as CCR2, which plays a role in immune response modulation .
  • Induction of Apoptosis : Triggering programmed cell death in tumor cells through various intracellular signaling pathways.

Case Studies and Research Findings

A recent patent application highlighted the use of similar compounds as modulators of chemokine receptors involved in inflammatory diseases . This suggests that this compound could be further investigated for therapeutic applications in conditions characterized by excessive inflammation.

Study/Source Findings
Patent WO2023081666A1Identified as a potential CCR2 modulator; implications for inflammatory conditions .
Research on OxalamidesExhibited antimicrobial and anticancer activities; mechanism involves apoptosis induction .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of organic vapors (e.g., DCM) .
  • Waste Disposal : Neutralize amide-containing waste with 10% NaOH before disposal .

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